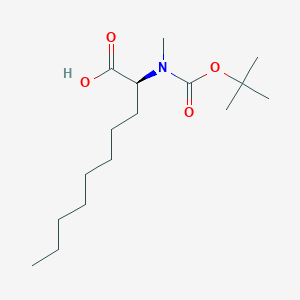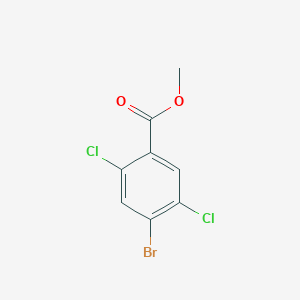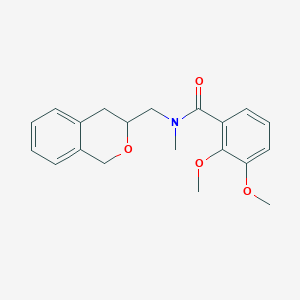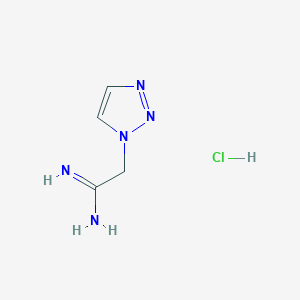![molecular formula C13H20ClNO B2927819 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride CAS No. 1439896-94-2](/img/structure/B2927819.png)
1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 . It is also known by the synonym "(1-(2-METHOXYBENZYL)CYCLOBUTYL)METHANAMINE HYDROCHLORIDE" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride” are largely unknown. Its molecular weight is 241.76 , but other properties such as its melting point, boiling point, and solubility have not been reported.Scientific Research Applications
Methoxy Groups in Chemical Compounds
- Environmental Impact and Biological Activity : Methoxychlor, an organochlorine pesticide with methoxyphenyl groups, has been studied for its endocrine-disrupting potential and effects on ovarian cancer cell growth. It was found that methoxychlor and triclosan could stimulate ovarian cancer cell growth via an estrogen receptor-dependent pathway, highlighting the biological activity of methoxy-containing compounds (Kim et al., 2014).
- Pharmacological Profiles : The pharmacological effects of compounds containing methoxy groups, such as R-96544, a 5-HT2A receptor antagonist, have been explored. R-96544 demonstrated potent inhibition of platelet aggregation and selective activity across serotonin receptor subtypes, showcasing the therapeutic potential of methoxy-substituted compounds (Ogawa et al., 2002).
properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-6-3-2-5-11(12)9-13(10-14)7-4-8-13;/h2-3,5-6H,4,7-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFBGBKIIPEVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)


